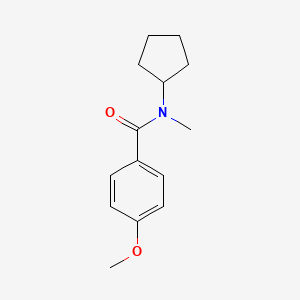
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide, also known as BFDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFDB is a benzimidazole derivative that has a unique structure that makes it an interesting compound for various research purposes. In
作用機序
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide is not fully understood. However, it is believed that N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, the aggregation of amyloid-beta, and the growth of bacteria and viruses.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising compound for cancer research. N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide has also been found to have neuroprotective properties, making it a potential candidate for Alzheimer's disease research. Additionally, N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide has been found to have antibacterial and antiviral properties, making it a potential candidate for infectious disease research.
実験室実験の利点と制限
One advantage of using N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising compound for cancer research. Another advantage of using N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide is its neuroprotective properties, which make it a potential candidate for Alzheimer's disease research. However, one limitation of using N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide in lab experiments is its relatively new discovery, which means that there is limited information available on its properties and potential applications.
将来の方向性
There are several future directions for research on N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide. One direction is to further investigate its potential applications in cancer research, Alzheimer's disease research, and infectious disease research. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on developing derivatives of N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide that have enhanced properties and potential applications.
合成法
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide can be synthesized using a three-step process. The first step involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form 3-fluoro-4-methylbenzoyl chloride. The second step involves the reaction of 2-aminomethylbenzimidazole with sodium hydride to form 2-(benzimidazol-2-ylmethyl)aniline. The final step involves the reaction of 2-(benzimidazol-2-ylmethyl)aniline with 3-fluoro-4-methylbenzoyl chloride to form N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide.
科学的研究の応用
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide has also been studied for its potential applications in Alzheimer's disease research. It has been found to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. Additionally, N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide has been studied for its potential applications in infectious disease research. It has been found to inhibit the growth of certain bacteria and viruses.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-7-8-12(9-13(11)18)17(22)21(2)10-16-19-14-5-3-4-6-15(14)20-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMIBZFUMBUQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide](/img/structure/B7497190.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B7497191.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B7497199.png)
![N-[(2,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497202.png)

![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7497245.png)
![3,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497251.png)
![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)

![N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497277.png)
![N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)
![N-[1-(cyanomethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497290.png)